Boc-3,4-二羟基-L-苯丙氨酸

描述

Boc-3,4-dihydroxy-L-phenylalanine is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, noradrenaline, and serotonin . This compound is derived from the essential amino acid L-phenylalanine and is naturally present in plants, animals, and humans . It is commonly used in biochemical research, particularly in the study of neurotransmitter pathways and related disorders .

科学研究应用

Boc-3,4-dihydroxy-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in neurotransmitter biosynthesis and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in neurological disorders such as Parkinson’s disease.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

作用机制

Target of Action

The primary target of Boc-3,4-dihydroxy-L-phenylalanine is the enzyme aromatic L-amino acid decarboxylase (AADC) . This enzyme plays a crucial role in the synthesis of important neurotransmitters like dopamine, noradrenaline, and serotonin .

Mode of Action

Boc-3,4-dihydroxy-L-phenylalanine interacts with its target, AADC, by serving as a precursor for the synthesis of these neurotransmitters . It undergoes conversion to dopamine through the action of AADC within the brain .

Biochemical Pathways

Boc-3,4-dihydroxy-L-phenylalanine is involved in the biosynthesis of catecholamines, which include neurotransmitters like dopamine, noradrenaline, and serotonin . It acts as an intermediate compound in these pathways . The unique catechol moiety of this compound can be used as a versatile handle for site-specific protein functionalizations .

Pharmacokinetics

It is known that it can cross the blood-brain barrier, which is crucial for its role in neurotransmitter synthesis .

Result of Action

The result of Boc-3,4-dihydroxy-L-phenylalanine’s action is the production of important neurotransmitters like dopamine, noradrenaline, and serotonin . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, motor control, and the body’s response to stress .

生化分析

Biochemical Properties

Boc-3,4-dihydroxy-L-phenylalanine is involved in various biochemical reactions. It is known to interact with enzymes such as tyrosinase . Tyrosinase, a type-3 copper protein responsible for melanin formation in various organisms, can catalyze the ortho-hydroxylation of L-tyrosine to form Boc-3,4-dihydroxy-L-phenylalanine . This interaction is crucial for the biosynthesis of dopamine, noradrenaline, and serotonin .

Cellular Effects

Boc-3,4-dihydroxy-L-phenylalanine has significant effects on various types of cells and cellular processes. For instance, it has been used to stain melanocytes . It has also been used to study its effects on a Drosophila model of Parkinson’s disease . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Boc-3,4-dihydroxy-L-phenylalanine involves its conversion to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC) . This process is crucial for the synthesis of important neurotransmitters like dopamine, noradrenaline, and serotonin .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .

Dosage Effects in Animal Models

The effects of Boc-3,4-dihydroxy-L-phenylalanine vary with different dosages in animal models. It has been used to study its effects on a Drosophila model of Parkinson’s disease . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

Boc-3,4-dihydroxy-L-phenylalanine is involved in the metabolic pathway of L-phenylalanine catabolism . The key enzyme responsible for the biosynthesis of Boc-3,4-dihydroxy-L-phenylalanine is tyrosinase .

Transport and Distribution

It is known that it plays a crucial role as an intermediate compound in the biosynthesis of important neurotransmitters .

Subcellular Localization

It is known that it plays a crucial role as an intermediate compound in the biosynthesis of important neurotransmitters .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,4-dihydroxy-L-phenylalanine typically involves the protection of the amino and hydroxyl groups of L-phenylalanine. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group and benzyl groups for the hydroxyl groups . The protected intermediate is then subjected to deprotection steps to yield the final product.

Industrial Production Methods: Industrial production of Boc-3,4-dihydroxy-L-phenylalanine often involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

化学反应分析

Types of Reactions: Boc-3,4-dihydroxy-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenylalanine derivatives.

相似化合物的比较

3,4-Dihydroxy-L-phenylalanine (L-DOPA): A direct precursor to dopamine, commonly used in the treatment of Parkinson’s disease.

Uniqueness: Boc-3,4-dihydroxy-L-phenylalanine is unique due to its protected amino and hydroxyl groups, which make it a valuable intermediate in synthetic chemistry. Its ability to be selectively deprotected allows for precise modifications in the synthesis of complex molecules .

生物活性

Boc-3,4-dihydroxy-L-phenylalanine (Boc-DOPA) is a derivative of the non-proteinogenic amino acid 3,4-dihydroxy-L-phenylalanine (DOPA), which is well-known for its role in the biosynthesis of neurotransmitters such as dopamine. This article explores the biological activity of Boc-DOPA, including its enzymatic interactions, applications in biotechnology, and potential therapeutic uses.

Boc-DOPA is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of DOPA. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for Boc-DOPA is C₁₄H₁₉NO₆, with a CAS number of 30033-24-0.

2. Enzymatic Interactions

2.1 Substrate Specificity

Research has demonstrated that Boc-DOPA can act as a substrate for various enzymes involved in the phenylpropanoid pathway. For instance, studies on the enzyme Bambusa oldhamii phenylalanine ammonia-lyase (BoPAL4) reveal that L-DOPA and its derivatives can be effectively utilized as substrates, showcasing their catalytic efficiency in producing phenolic compounds . The kinetic parameters for BoPAL4 using DOPA indicate a value of approximately 956 μM, suggesting a moderate affinity for this substrate .

2.2 Mechanistic Insights

The unique catechol moiety present in DOPA allows for oxidative coupling reactions, which are crucial for synthesizing complex biomolecules. This property has been exploited in various biotechnological applications, including the development of site-specific conjugation methods for proteins . The ability to genetically incorporate DOPA into proteins also enhances the functionalization potential of these biomolecules.

3. Applications in Biotechnology

3.1 Protein Engineering

Boc-DOPA's incorporation into proteins can significantly enhance their functionality. For example, autonomous cells engineered to utilize DOPA as a 21st amino acid have shown improved protein production yields compared to traditional methods that require exogenous DOPA supplementation . This advancement opens new avenues for producing proteins with tailored properties for therapeutic applications.

3.2 Fluorophore Labeling

The catechol group of Boc-DOPA can serve as a versatile handle for attaching fluorophores to proteins, facilitating imaging and tracking in biological systems. This application is particularly relevant in cancer research, where labeled antibodies can be used to detect specific tumor markers such as HER2 .

4. Therapeutic Potential

4.1 Neuropharmacology

Given its structural similarity to L-DOPA, Boc-DOPA may hold promise in neuropharmacological applications, particularly in treating conditions like Parkinson's disease where dopamine deficiency is prevalent. The ability to cross the blood-brain barrier and convert to dopamine makes it a candidate for further investigation .

4.2 Antioxidant Activity

Emerging studies suggest that DOPA derivatives may exhibit antioxidant properties due to their ability to scavenge free radicals. This activity could have implications for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

5. Case Studies

属性

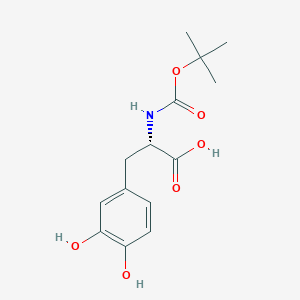

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEMVSDPTZRTIL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。